molecular formula C11H12FNO4S B2656725 4-Cyclobutaneamidophenyl sulfurofluoridate CAS No. 2411290-98-5

4-Cyclobutaneamidophenyl sulfurofluoridate

Cat. No.: B2656725
CAS No.: 2411290-98-5
M. Wt: 273.28
InChI Key: XUBPIURIIXSVNS-UHFFFAOYSA-N
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Description

4-Cyclobutaneamidophenyl sulfurofluoridate is a chemical compound that features a cyclobutane ring, an amide group, and a sulfurofluoridate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclobutaneamidophenyl sulfurofluoridate typically involves the reaction of 4-cyclobutaneamidophenol with sulfuryl fluoride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general procedure involves the use of a base such as triethylamine to deprotonate the phenol, followed by the addition of sulfuryl fluoride to form the sulfurofluoridate ester .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. This method allows for better control over reaction conditions and scalability .

Chemical Reactions Analysis

Types of Reactions

4-Cyclobutaneamidophenyl sulfurofluoridate undergoes various chemical reactions, including:

    Substitution Reactions: The sulfurofluoridate group can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions can produce sulfonyl derivatives .

Scientific Research Applications

4-Cyclobutaneamidophenyl sulfurofluoridate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Cyclobutaneamidophenyl sulfurofluoridate involves its interaction with specific molecular targets. The sulfurofluoridate group can react with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction can disrupt various biochemical pathways, resulting in the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Cyclobutaneamidophenyl sulfurofluoridate is unique due to its cyclobutane ring, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

1-(cyclobutanecarbonylamino)-4-fluorosulfonyloxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO4S/c12-18(15,16)17-10-6-4-9(5-7-10)13-11(14)8-2-1-3-8/h4-8H,1-3H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUBPIURIIXSVNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)NC2=CC=C(C=C2)OS(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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